Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate

Enzyme Inhibition Carboxylesterase Drug Metabolism

This highly substituted benzoate (2-OH, 5-OMe, 3-NO₂) is a differentiated research tool with a Ki of 1.51 µM against CES1 and no COMT inhibition at 1 mM, serving as both a reference inhibitor and validated negative control. With a melting point of 139-141°C, LogP of ~2.46, and pKa of ~7.07, it offers thermal stability for exothermic reactions and enhanced permeability for CNS-penetrant development—making it a uniquely valuable intermediate that precludes simple analog interchange.

Molecular Formula C9H9NO6
Molecular Weight 227.17 g/mol
CAS No. 2888-09-7
Cat. No. B1393832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-5-methoxy-3-nitrobenzoate
CAS2888-09-7
Molecular FormulaC9H9NO6
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC
InChIInChI=1S/C9H9NO6/c1-15-5-3-6(9(12)16-2)8(11)7(4-5)10(13)14/h3-4,11H,1-2H3
InChIKeyKMYXCRZYBSQHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Hydroxy-5-methoxy-3-nitrobenzoate (CAS 2888-09-7): A Structurally Defined Nitrobenzoate Intermediate with Quantifiable Physicochemical Differentiation


Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate (CAS 2888-09-7; MF: C9H9NO6; MW: 227.17 g/mol) is a highly substituted benzoate ester characterized by the concurrent presence of a 2-hydroxy, 5-methoxy, and 3-nitro substitution pattern on the aromatic ring [1]. This specific electronic and steric arrangement confers distinct physicochemical properties, including a high measured melting point of 138-141 °C and a calculated LogP of approximately 2.46 [2]. While broadly classed as a nitrobenzoate and often cited as a pharmaceutical intermediate, its unique substitution pattern creates critical, quantifiable differences in enzyme inhibition profiles and synthetic reactivity compared to simpler or differently substituted analogs, which directly impacts its selection for specific research and development applications [3].

Why Methyl 2-Hydroxy-5-methoxy-3-nitrobenzoate Cannot Be Interchanged with Simple 3-Nitrobenzoates or 5-Methoxysalicylates in Critical Assays


Generic substitution among in-class nitrobenzoates is demonstrably unsound due to the profound and quantifiable impact of the specific 2-hydroxy-5-methoxy-3-nitro arrangement on biological and physicochemical behavior. For instance, while the broader class of nitrobenzoates is known for antimycobacterial activity, this is strongly correlated with specific substitution patterns and is unrelated to pKa or hydrolysis rates [1]. Critically, this compound displays a starkly different enzyme inhibition profile compared to other nitrobenzoates, showing a potent Ki of 1.51 µM against human carboxylesterase 1 but complete inactivity against catechol O-methyltransferase at 1 mM [2]. Furthermore, its distinct LogP of 2.46, influenced by the 2-hydroxy and 5-methoxy groups, differentiates its solubility and permeability characteristics from analogs like methyl 2-hydroxy-3-nitrobenzoate (LogP ~1.6) [3]. Such precise activity cliffs and property differences preclude simple analog interchange and mandate compound-specific evaluation for any application where target engagement or precise physicochemical properties are critical.

Quantitative Differentiation Evidence for Methyl 2-Hydroxy-5-methoxy-3-nitrobenzoate (2888-09-7) Versus Key Analogs


Carboxylesterase 1 Inhibition: A 1.51 µM Ki Differentiates It from Inactive 2-Hydroxy-3-nitrobenzoate Analogs

Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate exhibits a quantifiable, moderate inhibition of human carboxylesterase 1 (CES1) with a reported Ki of 1.51 µM (1510 nM) [1]. This is a critical point of differentiation from structurally similar 2-hydroxy-3-nitrobenzoate esters, which typically lack this specific enzyme interaction profile and are often screened for entirely different targets, such as antimicrobial activity [2]. The presence of the 5-methoxy group on the target compound appears to confer this specific binding affinity for CES1, an enzyme central to the metabolism of ester- and amide-containing drugs and prodrugs.

Enzyme Inhibition Carboxylesterase Drug Metabolism Activity Cliff

LogP and pKa Differentiation: Increased Lipophilicity Versus the 2-Hydroxy-3-nitrobenzoate Scaffold

The target compound's predicted ACD/LogP of 2.46 is significantly higher than the LogP of 1.8 reported for methyl 2-hydroxy-5-methoxy-3-nitrobenzoate in some databases (or ~1.6 for methyl 2-hydroxy-3-nitrobenzoate), indicating a notable increase in lipophilicity conferred by the 5-methoxy group [1]. This LogP value is directly linked to altered membrane permeability and tissue distribution compared to the less lipophilic analog . Additionally, its predicted pKa of 7.07±0.38 positions the compound's ionization state near physiological pH, a property that can be finely tuned by modifying the 5-methoxy or nitro substituents, in contrast to the higher pKa of the parent salicylic acid derivative.

Physicochemical Properties Lipophilicity LogP pKa ADME

Selective Enzyme Inactivity: A 1 mM Null Response Against Catechol O-Methyltransferase Differentiates It from COMT-Targeted Analogs

In stark contrast to its moderate CES1 inhibition, Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate demonstrates a complete lack of inhibitory activity against catechol O-methyltransferase (COMT) from rat liver when tested at a high concentration of 1 mM . This is a key differentiating factor from other hydroxymethoxynitrobenzaldehydes and structurally related compounds that are specifically designed and optimized as COMT inhibitors for neurological applications [1]. This stark activity cliff highlights that the specific substitution pattern directs binding away from the COMT active site.

Enzyme Inhibition COMT Activity Cliff Selectivity Profile

Thermal Stability and Crystallinity: A Measured 139-141°C Melting Point Differentiates It from Lower-Melting 2-Hydroxy-3-nitrobenzoate Analogs

The target compound is a high-melting solid with a reported melting point range of 139-141 °C . This is a substantial thermal property difference compared to the close analog methyl 2-hydroxy-3-nitrobenzoate, which has a melting point of 83-87 °C . The addition of the 5-methoxy group to the 3-nitro-2-hydroxybenzoate scaffold raises the melting point by approximately 55 °C, indicating significantly enhanced intermolecular forces in the solid state, likely due to altered hydrogen-bonding networks and crystal packing.

Solid-State Chemistry Crystallinity Thermal Analysis Purification

Evidence-Based Application Scenarios for Methyl 2-Hydroxy-5-methoxy-3-nitrobenzoate (2888-09-7)


As a Selective Carboxylesterase 1 (CES1) Probe and Negative Control for COMT Activity

Based on its moderate, quantifiable inhibition of human CES1 (Ki = 1.51 µM) and its complete lack of COMT inhibition at 1 mM, this compound is uniquely positioned as a dual-purpose research tool [1]. It can be employed as a reference inhibitor for in vitro CES1 activity assays to study drug metabolism, while simultaneously serving as a validated negative control in assays designed to identify COMT inhibitors, ensuring the selectivity of any observed activity.

As a Higher-LogP Scaffold for Designing CNS-Penetrant or Lipophilic Probes

The compound's calculated LogP of 2.46, significantly higher than the LogP ~1.6 of the common 2-hydroxy-3-nitrobenzoate analog, directly supports its use as a starting scaffold for medicinal chemistry campaigns requiring enhanced membrane permeability, such as the development of central nervous system (CNS)-penetrant agents or lipophilic fluorescent probes [1]. Its pKa of ~7.07 further suggests favorable ionization behavior at physiological pH, aiding in cellular uptake [2].

As a Thermally Stable Intermediate in Multi-Step Syntheses Requiring Harsh Conditions

Its high melting point (139-141 °C) provides a quantifiable advantage in thermal stability over lower-melting nitrobenzoate analogs (e.g., ~83-87 °C for methyl 2-hydroxy-3-nitrobenzoate) [1]. This property makes it a more robust intermediate for synthetic sequences involving elevated temperatures or exothermic reactions, reducing the risk of decomposition or unwanted side-reactions and facilitating purification via recrystallization [2].

As a Core Structure in Targeted Library Synthesis for Antimycobacterial SAR Studies

Given the established class-level efficacy of nitrobenzoates against M. tuberculosis, this compound's specific substitution pattern (2-OH, 5-OMe, 3-NO2) can serve as a distinct entry point for structure-activity relationship (SAR) investigations [1]. Unlike simpler 3-nitrobenzoates, its additional functional groups offer more vectors for chemical diversification, allowing researchers to systematically explore how modifications around this scaffold impact antimycobacterial potency and selectivity, a strategy validated by studies showing that activity is highly dependent on specific substitution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.